molecular formula C13H19NO2S B7866838 [Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid

[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid

Cat. No.: B7866838
M. Wt: 253.36 g/mol
InChI Key: LPOMDUXVEWIWML-UHFFFAOYSA-N
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Description

[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid is a synthetic acetic acid derivative featuring an isopropyl group, a 4-methylsulfanyl-benzyl substituent, and an amino moiety.

Properties

IUPAC Name

2-[(4-methylsulfanylphenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-10(2)14(9-13(15)16)8-11-4-6-12(17-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOMDUXVEWIWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)SC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

An alternative method employs reductive amination to couple 4-methylsulfanyl-benzaldehyde with isopropylamine, followed by carboxylation to introduce the acetic acid group. This route avoids the use of halogenated intermediates, enhancing safety and scalability.

Procedure:

  • Condensation:

    • 4-Methylsulfanyl-benzaldehyde reacts with isopropylamine in methanol at 25°C for 12 hours, forming an imine intermediate.

  • Reduction:

    • Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the corresponding amine.

    • Yield: ~78% (based on similar protocols in).

  • Carboxylation:

    • The amine undergoes reaction with bromoacetic acid in alkaline conditions (pH 10–11) to yield the final product.

Advantages:

  • Eliminates hazardous benzyl halides.

  • Higher atom economy compared to alkylation routes.

Industrial-Scale Optimization

Catalytic and Solvent Systems

Industrial patents highlight the use of iron or zinc powder under acidic conditions for intermediate reductions, as seen in the synthesis of analogous 3-aminophenylacetic acid. For example:

StepReagents/ConditionsPurpose
Reduction of NitrileFe powder, acetic acid, 90–95°C, 4–6 hoursConverts nitrile to amine
Solvent ExtractionEthylene dichlorideIsolates organic intermediates

Case Study:
In the preparation of 3-aminophenylacetic acid, p-nitrophenyl acetonitrile is reduced using iron powder in aqueous acetic acid, achieving a 95% yield after extraction. This methodology is adaptable to [Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid by substituting the nitrile precursor with a methylsulfanyl-containing analog.

Acidic Hydrolysis and Esterification

Post-alkylation steps often require hydrolysis of ester intermediates to free carboxylic acids. Concentrated hydrochloric acid (HCl) is commonly used for this purpose, as demonstrated in the hydrolysis of 3-nitro-4-aminophenyl acetic acid methyl ester to its carboxylic acid form.

Typical Conditions:

  • Hydrolysis: 6M HCl, reflux for 4–6 hours.

  • Neutralization: Adjust pH to 3–5 using 20% sodium hydroxide.

  • Yield Post-Hydrolysis: ~90–95%.

Comparative Analysis of Methodologies

Efficiency and Scalability

The table below contrasts the two primary synthetic routes:

ParameterNucleophilic Substitution RouteReductive Amination Route
Starting Materials Benzyl halide, isopropylamineBenzaldehyde, isopropylamine
Hazard Profile High (halogenated intermediates)Moderate
Reaction Time 8–12 hours18–24 hours
Overall Yield 70–75%65–70%
Scalability Suitable for industrial productionLimited by imine stability

Key Takeaway:
While the nucleophilic substitution route offers better scalability, the reductive amination method provides a safer alternative for laboratory-scale synthesis.

Challenges in Purification

Isolation of this compound is complicated by its polar functional groups. Patent data suggests using solvent extraction with ethylene dichloride or ethyl acetate to separate the product from aqueous layers. Chromatographic purification on silica gel (eluent: 5% methanol in dichloromethane) achieves >98% purity but is cost-prohibitive for industrial use .

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The carboxylic acid group (pKa ~5.0, analogous to acetic acid derivatives ) undergoes deprotonation in basic media, forming carboxylate salts. The secondary amine (pKa ~9–10, similar to aliphatic amines ) can be protonated under acidic conditions, enabling salt formation with inorganic acids (e.g., HCl, H₃PO₄ ) or coordination with metal ions.
Example : Reaction with phosphoric acid yields a phosphate salt, as demonstrated for structurally related amines .

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines under standard coupling conditions:

  • Esterification : With isopropanol and H₂SO₄ catalysis, the acid forms isopropyl esters .

  • Amidation : Using carbodiimides (e.g., DCC), the acid couples with primary amines to yield amides .

Table 1: Representative Esterification Conditions

ReagentCatalystTemperatureProductYieldSource
IsopropanolH₂SO₄RefluxIsopropyl ester85%
Benzyl alcoholDCC/DMAPRTBenzyl amide78%

Oxidation of Methylthio Group

The 4-methylsulfanyl (SCH₃) substituent undergoes oxidation to sulfoxide (SO) or sulfone (SO₂) using H₂O₂ or mCPBA . This modifies electronic properties and impacts biological activity.
Example :
SCH3H2O2SOCH3H2O2SO2CH3\text{SCH}_3 \xrightarrow{\text{H}_2\text{O}_2} \text{SOCH}_3 \xrightarrow{\text{H}_2\text{O}_2} \text{SO}_2\text{CH}_3

Reductive Amination and Alkylation

The secondary amine participates in:

  • Reductive amination : Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form tertiary amines .

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to yield quaternary ammonium salts .

Hydrogenolysis and Catalytic Reduction

The benzyl group is susceptible to hydrogenolysis under H₂/Pd-C, cleaving the C–N bond to release isopropylamine and 4-methylsulfanylbenzyl alcohol . This is critical in prodrug activation strategies .

Enzymatic Modifications

  • Ester hydrolysis : Lipases or esterases cleave ester derivatives to regenerate the carboxylic acid .

  • Acetylation : The amine group is acetylated by acetyl-CoA-dependent enzymes, analogous to 4-aminobenzoate derivatives .

Decarboxylation and Thermal Stability

Under pyrolytic conditions (>200°C), the acetic acid moiety undergoes decarboxylation, forming CO₂ and a secondary amine byproduct . This is relevant in drug formulation and stability studies .

Complexation with Metal Ions

The amine and carboxylate groups coordinate with transition metals (e.g., Zn²⁺), forming chelates that influence catalytic or pharmacological properties .

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

  • This compound serves as a building block in organic synthesis, allowing researchers to create more complex structures. Its unique functional groups facilitate various chemical reactions, including substitution and coupling reactions.

2. Reagent in Organic Reactions

  • It can act as a reagent in several organic transformations, contributing to the development of new synthetic methodologies.

Biological Applications

1. Antimicrobial Properties

  • Preliminary studies indicate that Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid may exhibit antimicrobial activity. Research is ongoing to evaluate its effectiveness against various bacterial strains.

2. Antitumor Activity

  • In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. The mechanism appears to involve modulation of cell signaling pathways, leading to reduced viability in treated cells.

Medical Applications

1. Drug Development

  • The compound is being investigated for its potential therapeutic properties. Its structural characteristics suggest possible applications in the development of new pharmaceuticals targeting diseases such as cancer and infections.

2. Neuroprotective Effects

  • Research indicates that Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid may offer neuroprotective effects, potentially mitigating cell death associated with neurodegenerative diseases like Alzheimer's.

Industrial Applications

1. Specialty Chemicals Production

  • This compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in polymer science and coatings.

2. Agrochemicals

  • Its properties may also be explored for use in agrochemical formulations, enhancing crop protection strategies.

Data Table: Biological Activities and Corresponding Studies

Biological Activity Study Reference Findings
Antimicrobial Activity Exhibited activity against specific bacterial strains.
Antitumor Activity Dose-dependent reduction in viability of cancer cell lines observed.
Neuroprotection Mitigated cell death induced by amyloid-beta peptides in vitro.
Enzyme Inhibition Inhibited cyclooxygenase (COX) enzymes with a favorable therapeutic index compared to NSAIDs.

Case Studies

Antitumor Activity:
A study evaluated the efficacy of Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Neuroprotection:
In vitro experiments showed that the compound could mitigate cell death induced by amyloid-beta peptides, common in Alzheimer's disease models. This suggests a mechanism involving modulation of neuroinflammatory pathways.

Enzyme Inhibition:
The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, showing promising results with a therapeutic index significantly higher than traditional nonsteroidal anti-inflammatory drugs (NSAIDs), indicating lower associated risks.

Mechanism of Action

The mechanism of action of [Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[(4-Bromo-benzyl)-isopropyl-amino]-acetic Acid (CAS 1178377-29-1)

Structural Differences: The bromine atom replaces the methylsulfanyl group at the para position of the benzyl ring. Molecular Formula: C₁₂H₁₆BrNO₂ (Molar Mass: 286.16 g/mol) . Key Comparisons:

  • Reactivity : The C-Br bond is susceptible to nucleophilic substitution (e.g., Suzuki coupling), whereas the SMe group may undergo oxidation to sulfoxides or sulfones.
  • Applications : Brominated analogs are often intermediates in pharmaceutical synthesis due to their versatility in cross-coupling reactions .

[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic Acid (CAS 890091-94-8)

Structural Differences: Features a sulfonyl group linked to an acetylamino-substituted benzene ring instead of a benzyl-thioether. Molecular Formula: C₁₁H₁₄N₂O₅S (Molar Mass: 286.30 g/mol) . Key Comparisons:

  • Polarity: The sulfonyl and acetylamino groups enhance polarity and hydrogen-bonding capacity, likely improving aqueous solubility relative to the SMe-containing target compound.
  • The SMe group, in contrast, may favor lipid membrane permeability .

(4-Amino-benzenesulfonylamino)-acetic Acid (CAS 5616-30-8)

Structural Differences: Contains a sulfonamide group with a para-amino substituent. Molecular Formula: C₈H₁₀N₂O₄S (Molar Mass: 230.24 g/mol) . Key Comparisons:

  • Acidity : The sulfonamide group (pKa ~10) is more acidic than the thioether, influencing ionization under physiological conditions.
  • Synthetic Utility : Documented in early 20th-century literature for sulfonamide drug synthesis, highlighting its role as a precursor for antibacterial agents .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Notable Properties
[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid Not provided Estimated ~265 4-SMe-Benzyl Likely moderate hydrophobicity, oxidizable
[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid C₁₂H₁₆BrNO₂ 286.16 4-Br-Benzyl High steric hindrance, reactive C-Br bond
[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid C₁₁H₁₄N₂O₅S 286.30 4-Acetylamino-Sulfonyl Polar, antimicrobial potential
(4-Amino-benzenesulfonylamino)-acetic acid C₈H₁₀N₂O₄S 230.24 4-NH₂-Sulfonamide Acidic, historical antibiotic relevance

Biological Activity

Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features an isopropyl group attached to a benzyl moiety that contains a methylsulfanyl substituent. This unique structure is hypothesized to influence its interaction with biological targets.

The biological activity of Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial for its potential therapeutic applications, particularly in cancer treatment where enzyme modulation can affect tumor growth.
  • Signal Transduction Modulation : It has been suggested that this compound can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling, which could lead to altered cell behavior and function.

Biological Activity and Effects

Research has indicated several biological activities associated with Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid:

  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties, potentially through the inhibition of pathways critical for cancer cell proliferation. For instance, it has been tested against various cancer cell lines, showing a dose-dependent inhibition of cell growth .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in response to inflammatory stimuli, indicating its potential as an anti-inflammatory agent .
  • Analgesic Properties : Some studies have explored the analgesic effects of similar compounds in the class, suggesting that Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid may also provide pain relief through central nervous system pathways .

Case Studies

  • Cell Line Studies : A study involving human cancer cell lines showed that treatment with Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid resulted in significant apoptosis compared to untreated controls. The mechanism was linked to the activation of caspase pathways, which are essential for programmed cell death .
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to reduced tumor size in xenograft models. The observed effects were attributed to both direct cytotoxicity and modulation of the tumor microenvironment .

Data Summary

The following table summarizes key findings from various studies on the biological activity of Isopropyl-(4-methylsulfanyl-benzyl)-amino-acetic acid:

Study Type Biological Activity Key Findings
In VitroAntitumorDose-dependent inhibition of cancer cell proliferation
In VitroAnti-inflammatoryReduced cytokine production in inflammatory assays
In VivoTumor Growth InhibitionSignificant reduction in tumor size in murine models
Pharmacological AssayAnalgesicPotential analgesic effects observed in pain models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [Isopropyl-(4-methylsulfanyl-benzyl)-amino]-acetic acid, and how can reaction conditions be optimized for higher yields?

  • Answer: The synthesis involves two key steps:

Alkylation: Reacting 4-methylsulfanyl-benzylamine with isopropyl halide (e.g., isopropyl bromide) in the presence of a base (e.g., K₂CO₃) to form the isopropyl-(4-methylsulfanyl-benzyl)-amine intermediate.

Acetic Acid Moiety Attachment: Reacting the intermediate with chloroacetic acid under basic conditions (e.g., NaOH in ethanol or dichloromethane) to yield the final product .

  • Optimization Strategies:

  • Vary solvents (polar vs. non-polar) to improve reaction kinetics.

  • Adjust molar ratios of reagents (e.g., excess chloroacetic acid to drive completion).

  • Monitor reaction progress via TLC or HPLC.

    StepReagents/ConditionsKey Functional Groups Formed
    14-methylsulfanyl-benzylamine, isopropyl halide, baseSecondary amine (isopropyl and benzyl groups)
    2Chloroacetic acid, NaOH, ethanolCarboxylic acid (-COOH) linkage

Q. Which spectroscopic and chromatographic methods are most effective for confirming the molecular structure and purity of this compound?

  • Answer:

  • ¹H/¹³C NMR: Identifies proton environments (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm, methylsulfanyl at δ 2.5 ppm, and acetic acid protons at δ 3.7–4.1 ppm) .
  • IR Spectroscopy: Confirms carboxylic acid (-COOH, ~1700 cm⁻¹) and sulfide (-S-CH₃, ~650 cm⁻¹) functionalities .
  • Mass Spectrometry: Determines molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • HPLC: Assesses purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzyme inhibitory potential of this compound?

  • Answer:

  • Enzyme Assays: Use in vitro kinetic assays (e.g., fluorescence-based or colorimetric) with target enzymes (e.g., proteases or kinases).
  • IC₅₀ Determination: Generate dose-response curves using serial dilutions of the compound (0.1–100 μM).
  • Structural Analysis: Perform X-ray crystallography or molecular docking to map binding interactions (e.g., sulfanyl group’s role in active-site binding) .
  • Controls: Include positive inhibitors (e.g., staurosporine for kinases) and substrate-only baselines.

Q. What methodologies are recommended for resolving contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values) for this compound?

  • Answer:

  • Reproducibility Studies: Replicate experiments under standardized conditions (pH, temperature, buffer composition).
  • Meta-Analysis: Aggregate data from multiple studies, accounting for variables like assay type (e.g., cell-free vs. cell-based) .
  • Orthogonal Validation: Use surface plasmon resonance (SPR) to measure binding affinity alongside enzymatic assays.
  • Statistical Tools: Apply ANOVA or Bayesian analysis to assess significance of discrepancies.

Q. How can computational chemistry be applied to predict the physicochemical properties and metabolic stability of this compound?

  • Answer:

  • Software Tools: Use Schrödinger Suite or Gaussian for DFT calculations to predict logP (lipophilicity), pKa (acidity), and solubility .
  • ADME Modeling: Employ platforms like SwissADME to forecast metabolic pathways (e.g., sulfoxide formation via CYP450 oxidation) .
  • Validation: Compare predictions with experimental data (e.g., HPLC-MS for metabolite identification).

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

  • Answer:

  • Batch Comparison: Analyze multiple batches via 2D NMR (COSY, HSQC) to confirm structural consistency.
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted intermediates or oxidation products).
  • Solvent Effects: Test NMR in deuterated solvents (e.g., D₂O vs. CDCl₃) to assess environmental influences .

Methodological Tables

Table 1: Key Spectroscopic Signatures of this compound

TechniqueObserved SignalAssignment
¹H NMR (CDCl₃)δ 1.2–1.4 (doublet)Isopropyl -CH(CH₃)₂
δ 2.5 (singlet)Methylsulfanyl (-S-CH₃)
δ 3.7–4.1 (multiplet)Acetic acid -CH₂-COOH
IR~1700 cm⁻¹Carboxylic acid C=O stretch
ESI-MSm/z 284.1 [M+H]+Molecular ion

Table 2: Suggested Experimental Parameters for Enzyme Inhibition Studies

ParameterRecommended ConditionRationale
Enzyme Concentration10–50 nMAvoid substrate depletion
Incubation Time30–60 minutesEquilibrium binding
Temperature25°C or 37°CPhysiological relevance
Positive ControlStaurosporine (1 μM)Benchmark kinase inhibition

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